molecular formula C16H12Cl2N2O3S2 B2604460 3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide CAS No. 868677-56-9

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2604460
CAS No.: 868677-56-9
M. Wt: 415.3
InChI Key: GQRVEQNPGQGIDZ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a benzenesulfonyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of a benzene derivative followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzothiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity or stability within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dichloro-1,3-benzothiazol-2-yl)thio]aniline
  • 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline

Comparison

Compared to similar compounds, 3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide is unique due to the presence of both the benzenesulfonyl and benzothiazole groups. This dual functionality can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c17-10-8-12(18)15-13(9-10)24-16(20-15)19-14(21)6-7-25(22,23)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRVEQNPGQGIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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